![molecular formula C16H18N2O2 B7538000 N-(4-methylpyridin-2-yl)-4-phenoxybutanamide](/img/structure/B7538000.png)
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide
説明
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is an agonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
科学的研究の応用
Matrix Metalloproteinase Inhibitor : A derivative of CGS 27023A, similar in structure to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", was identified as a potent matrix metalloproteinase inhibitor. This compound was also used in small-animal PET studies (Wagner et al., 2009).
Chemical Synthesis and Characterization : Studies on the synthesis and characterization of derivatives structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been conducted. These studies focus on the reaction processes and crystal structures of the synthesized compounds (Bai Linsha, 2015), (Bai Linsha, 2015).
Met Kinase Inhibition : A derivative of "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" was identified as a potent and selective Met kinase inhibitor. This compound showed potential in cancer treatment, as demonstrated in a Met-dependent GTL-16 human gastric carcinoma xenograft model (Schroeder et al., 2009).
Regulatory and Safety Studies : Regulatory studies involving compounds with structural similarities to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", such as butyryl fentanyl and beta-hydroxythiofentanyl, have been conducted. These studies assess the safety and regulatory controls of these substances (Boockholdt, 2016).
Pharmacological and Behavioral Profile Studies : Investigations into the pharmacological and behavioral profiles of compounds structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been performed. These studies focus on their effects on serotonin receptors and potential applications as antipsychotic agents (Vanover et al., 2006).
Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of similar compounds, focusing on their potential as anti-fibrotic drugs, has been carried out. These studies explore how these compounds are metabolized and distributed in various organs (Kim et al., 2008), (Kim et al., 2008).
Antioxidative/Anti-Inflammatory Activity : The antioxidative and anti-inflammatory activities of novel fullerene–polyamine conjugates, which are structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", have been evaluated. This research assesses their potential in biomedical applications (Magoulas et al., 2012).
Cytotoxic Effects in Cancer Treatment : Studies have been conducted on the cytotoxic effects of hetarylfuroxans, structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", in chronic myeloid leukemia K562 cells. These compounds show potential as drug candidates for cancer treatment (Pukhov et al., 2019).
PET Imaging Studies : Development of PET tracers based on compounds structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" for imaging fatty acid amide hydrolase in rat and monkey brains has been explored (Kumata et al., 2015).
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-9-10-17-15(12-13)18-16(19)8-5-11-20-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWESPRSKZJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。